molecular formula C11H17NO2 B14597082 3-(Diethylamino)-4-methoxyphenol CAS No. 59443-96-8

3-(Diethylamino)-4-methoxyphenol

Cat. No.: B14597082
CAS No.: 59443-96-8
M. Wt: 195.26 g/mol
InChI Key: FHDQASUBBHZWSW-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4-methoxyphenol is an organic compound with the molecular formula C11H17NO2. It is a derivative of phenol, featuring a diethylamino group at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with diethylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of diethylamine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The methoxy and diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

3-(Diethylamino)-4-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4-methoxyphenol involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-4-methoxyphenol
  • 3-(Diethylamino)-4-hydroxyphenol
  • 3-(Diethylamino)-4-ethoxyphenol

Uniqueness

3-(Diethylamino)-4-methoxyphenol is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for various applications compared to similar compounds .

Properties

CAS No.

59443-96-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(diethylamino)-4-methoxyphenol

InChI

InChI=1S/C11H17NO2/c1-4-12(5-2)10-8-9(13)6-7-11(10)14-3/h6-8,13H,4-5H2,1-3H3

InChI Key

FHDQASUBBHZWSW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)O)OC

Origin of Product

United States

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